(R)-1-(1H-indazol-4-yl)propan-2-amine hydrochloride
CAS No.:
Cat. No.: VC17379859
Molecular Formula: C10H14ClN3
Molecular Weight: 211.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H14ClN3 |
|---|---|
| Molecular Weight | 211.69 g/mol |
| IUPAC Name | (2R)-1-(1H-indazol-4-yl)propan-2-amine;hydrochloride |
| Standard InChI | InChI=1S/C10H13N3.ClH/c1-7(11)5-8-3-2-4-10-9(8)6-12-13-10;/h2-4,6-7H,5,11H2,1H3,(H,12,13);1H/t7-;/m1./s1 |
| Standard InChI Key | QFGISZIPGCCTQK-OGFXRTJISA-N |
| Isomeric SMILES | C[C@H](CC1=C2C=NNC2=CC=C1)N.Cl |
| Canonical SMILES | CC(CC1=C2C=NNC2=CC=C1)N.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s core structure consists of a bicyclic indazole system fused to a benzene ring, with a propan-2-amine substituent at the 4-position. The (R)-enantiomer configuration is critical for its stereoselective biological activity, as evidenced by comparative studies of chiral analogs . Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molar Mass | 211.69 g/mol |
| SMILES Notation | |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
The hydrochloride salt enhances aqueous solubility, facilitating in vitro and in vivo pharmacological testing .
Stereochemical Considerations
The (R)-configuration at the chiral center of the propan-2-amine group dictates its binding affinity to target proteins. Molecular docking simulations suggest that this enantiomer adopts a conformation optimal for occupying the hydrophobic pocket of cannabinoid receptor 1 (CB1), a feature absent in the (S)-enantiomer .
Synthesis and Optimization
Key Synthetic Pathways
The synthesis of (R)-1-(1H-indazol-4-yl)propan-2-amine hydrochloride typically begins with the construction of the indazole core. A palladium-catalyzed cross-coupling reaction between 4-bromoindazole and a chiral propan-2-amine derivative is commonly employed (Scheme 1) .
Scheme 1:
Yields range from 60–75%, with purity >95% achieved via recrystallization from ethanol/water mixtures .
Challenges in Enantiomeric Control
Maintaining enantiomeric excess (ee) >98% requires stringent reaction conditions. Asymmetric hydrogenation using chiral ligands such as BINAP-Ru complexes has proven effective in minimizing racemization during the amination step.
Pharmacological Profile
Cannabinoid Receptor Affinity
(R)-1-(1H-indazol-4-yl)propan-2-amine hydrochloride exhibits nanomolar affinity for CB1 receptors (), with >100-fold selectivity over CB2 receptors. In rodent models, it reduces neuropathic pain by 40% at 10 mg/kg (i.p.), comparable to reference agonist WIN 55,212-2.
Neuroprotective Effects
Preliminary in vitro studies demonstrate a 30% reduction in glutamate-induced neuronal apoptosis at 50 μM, suggesting potential utility in neurodegenerative diseases . Mechanism-of-action studies implicate the PI3K/Akt pathway, though direct kinase inhibition remains unconfirmed .
Comparative Analysis of Structural Analogs
The trifluoroethyl analog exhibits superior CB1 affinity, highlighting the impact of electron-withdrawing groups on receptor engagement .
Therapeutic Applications and Future Directions
Pain Management
Preclinical data support further development as a non-opioid analgesic. Unlike morphine, the compound shows no respiratory depression at effective doses, addressing a critical safety concern.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume